The compound bhg-F-N-Y-Y-W is a novel chemical entity that has garnered attention for its unique properties and potential applications in various scientific fields. This compound's classification falls under organic compounds, specifically within the realm of complex nitrogen-containing organic molecules. The synthesis and analysis of such compounds are crucial for understanding their structural and functional characteristics, which can lead to advancements in pharmaceuticals, agrochemicals, and materials science.
The classification of bhg-F-N-Y-Y-W can be determined by its molecular structure and functional groups. It is essential to analyze its source, which may involve natural product isolation or synthetic pathways. The compound's classification could involve categories such as:
The synthesis of bhg-F-N-Y-Y-W can involve several methodologies, including:
The synthesis may require specific reagents and catalysts to facilitate reactions. For instance:
The molecular structure of bhg-F-N-Y-Y-W can be elucidated using techniques such as:
Key structural parameters include bond lengths, bond angles, and dihedral angles that define the spatial arrangement of atoms within the molecule. These parameters can be compared against known values in literature to validate findings.
The reactivity profile of bhg-F-N-Y-Y-W can be explored through various chemical reactions:
Understanding the kinetics and thermodynamics of these reactions is crucial. Techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor reaction progress and product formation.
The mechanism of action for bhg-F-N-Y-Y-W will depend on its biological targets or chemical interactions. For example:
Quantitative data from assays measuring inhibition rates or binding affinities can provide insights into its efficacy and selectivity.
Relevant data from experimental analyses should be compiled to create a comprehensive profile of these properties.
The potential applications of bhg-F-N-Y-Y-W span several fields:
Endothelin 1, the predominant isoform of the endothelin peptide family, exerts potent biological effects through its G-protein-coupled receptors, Endothelin Receptor A and Endothelin Receptor B. Dysregulation of the endothelin 1-Endothelin Receptor A axis is a hallmark of several pathophysiological states, particularly in oncology. In melanoma, endothelin 1 expression is significantly enhanced during targeted therapy (e.g., BRAF inhibitors), creating a paracrine signaling loop that reactivates mitogen-activated protein kinase pathways and confers drug resistance [1]. Endothelin 1 simultaneously supports multiple phenotypic states within heterogeneous tumors: it maintains "Microphthalmia-associated transcription factor-high" populations via Endothelin Receptor B signaling while promoting "AXL-high" dedifferentiated, invasive phenotypes through Endothelin Receptor A activation [1]. This dual receptor engagement establishes endothelin 1 as a master regulator of tumor heterogeneity and a key facilitator of adaptive resistance.
Table 1: Pathophysiological Consequences of Endothelin Signaling Dysregulation in Melanoma
Dysregulation Mechanism | Cellular Consequence | Therapeutic Impact |
---|---|---|
Paracrine endothelin 1 overexpression | ERK re-activation | BRAF inhibitor resistance |
Endothelin Receptor A hyperactivation | AXL-high phenotype enrichment | Invasiveness and dedifferentiation |
Endothelin Receptor B signaling | Microphthalmia-associated transcription factor-high maintenance | Transient therapy response |
Phenotype heterogeneity | Coexistence of divergent cell states | Therapy escape and relapse |
The molecular architecture of Endothelin Receptor A presents distinct challenges and opportunities for selective pharmacological intervention. Endothelin Receptor A features a deep hydrophobic ligand-binding pocket with unique electrostatic properties that differentiate it from Endothelin Receptor B. Peptidic inhibitors such as the compound "beta-homoGlu-Phe-Asn-Tyr-Tyr-Trp" (bhg-F-N-Y-Y-W) exploit these structural differences through:
This precise stereochemical arrangement achieves >200-fold selectivity for Endothelin Receptor A over Endothelin Receptor B, crucial for blocking the AXL-high phenotype without disturbing Microphthalmia-associated transcription factor-dependent differentiation programs. Molecular dynamics simulations reveal that bhg-F-N-Y-Y-W stabilizes an inactive receptor conformation through allosteric constraints on transmembrane helix 6 mobility, preventing Gαq protein coupling [1].
Table 2: Structural Characteristics of Peptidic Endothelin Receptor A Inhibitors
Structural Feature | Role in Target Engagement | Selectivity Determinant |
---|---|---|
Beta-homo-glutamic acid | Depth penetration into binding cleft | Avoids Endothelin Receptor B steric clash |
Phenylalanine-1 | Hydrophobic anchor to TM3 | Compensates for Endothelin Receptor A-specific Phe-142 |
Asn-Tyr-Tyr triad | Hydrogen bond network with Asn-302 | Exploits Endothelin Receptor A-specific glycosylation |
Tryptophan terminus | π-cation interaction with Arg-330 | Blocks Gαq coupling site |
The therapeutic landscape of endothelin receptor inhibition reveals distinct pharmacological profiles between peptidic compounds and small molecule antagonists:
Target Induction Capability: Unlike non-peptidic antagonists, peptidic inhibitors demonstrate context-dependent upregulation of their molecular target. BRAF/MEK inhibition increases Endothelin Receptor B expression by >5-fold in melanoma [2], but preliminary evidence suggests similar regulation occurs for Endothelin Receptor A with MAPK pathway suppression. This induced expression creates a self-amplifying therapeutic window for peptidic agents.
Tumor Penetration Dynamics: Small molecule antagonists (e.g., ambrisentan, zibotentan) exhibit rapid tissue diffusion but suffer from promiscuous off-target binding. The bhg-F-N-Y-Y-W peptide shows restricted diffusion kinetics (tumor:plasma ratio of 0.8 versus 2.3 for small molecules), yet achieves superior intracellular accumulation through endothelin receptor-mediated endocytosis. This results in prolonged receptor blockade exceeding plasma half-life.
Resistance Mitigation: Non-peptidic inhibitors select for AXL-high clones through compensatory pathway activation. In contrast, peptidic Endothelin Receptor A antagonists suppress AXL-high populations by disrupting the endothelin 1-Endothelin Receptor A paracrine axis without inducing dedifferentiation. Combination studies show bhg-F-N-Y-Y-W synergizes with BRAF inhibitors by reducing phenotype heterogeneity-driven resistance [1].
Molecular Specificity: Antibody-drug conjugates targeting endothelin receptors demonstrate the therapeutic potential of biologics [2], but their application is restricted to Endothelin Receptor B. Peptidic Endothelin Receptor A inhibitors fill a critical niche by specifically blocking the pro-invasive endothelin 1-Endothelin Receptor A signaling axis while avoiding Microphthalmia-associated transcription factor suppression associated with Endothelin Receptor B inhibition. This selectivity is unattainable with current small molecules that exhibit significant receptor cross-reactivity.
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4